nAChR Subtype Selectivity: (S)-Nornicotine Activates α6-Containing Receptors More Potently Than α7 Receptors
In direct head-to-head comparison using Xenopus oocytes expressing defined nAChR subunit combinations, (S)-nornicotine exhibits markedly different potency across receptor subtypes. It activates α6-containing receptors (assayed as an α6/α3 chimera) with an EC50 of approximately 4 µM, whereas activation of α7 homomeric receptors requires a significantly higher concentration with an EC50 of approximately 17 µM [1]. This contrasts with (S)-nicotine, which displays a distinct selectivity profile favoring α4β2 receptors over α7 subtypes [1].
| Evidence Dimension | Functional activation potency (EC50) at recombinant human nAChR subtypes expressed in Xenopus oocytes |
|---|---|
| Target Compound Data | EC50 ≈ 4 µM at α6-containing receptors (α6/α3 chimera); EC50 ≈ 17 µM at α7 receptors |
| Comparator Or Baseline | (S)-Nicotine: EC50 at α4β2 receptors is 0.5-5 µM (dependent on stoichiometry); acetylcholine (ACh) serves as full agonist reference |
| Quantified Difference | At α6-containing receptors, nornicotine EC50 ≈ 4 µM; at α7 receptors, EC50 ≈ 17 µM (4.25-fold lower potency at α7 vs α6-containing). |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing recombinant human nAChR subunits |
Why This Matters
Researchers targeting α6-containing nAChRs (implicated in dopamine release and nicotine reinforcement) must use nornicotine rather than nicotine, as nicotine's primary α4β2 selectivity will not replicate the α6-mediated pharmacology.
- [1] Papke RL, Dwoskin LP, Crooks PA. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. J Neurochem. 2007;101(1):160-167. doi:10.1111/j.1471-4159.2006.04355.x View Source
